molecular formula C10H8BrClN2 B8394970 5-Bromo-3-chloro-2-ethylquinoxaline

5-Bromo-3-chloro-2-ethylquinoxaline

Cat. No.: B8394970
M. Wt: 271.54 g/mol
InChI Key: PHWHPUCXYBORIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-chloro-2-ethylquinoxaline is a useful research compound. Its molecular formula is C10H8BrClN2 and its molecular weight is 271.54 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

5-bromo-3-chloro-2-ethylquinoxaline

InChI

InChI=1S/C10H8BrClN2/c1-2-7-10(12)14-9-6(11)4-3-5-8(9)13-7/h3-5H,2H2,1H3

InChI Key

PHWHPUCXYBORIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=CC=C2)Br)N=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

LDA(Aldrich) (1.7M in heptane/THF/ethylbenzene; 0.60 mL, 1.01 mmol) was added (dropwise, over 1 min) to a solution of 5-bromo-3-chloro-2-methylquinoxaline (126e) (238 mg, 0.92 mmol) in THF (8.0 mL) in an oven-dried flask under argon at −78° C., and the resulting solution was stirred at −78° C. for 7 min. Methyl iodide (0.12 mL, 1.85 mmol) was then added, and the resulting solution was stirred at −78° C. for 15 min, then warmed to 23° C. and stir at 23° C. for 16 h. The reaction mixture was subsequently cooled to 0° C., water (0.5 mL) was added, and the reaction mixture was concentrated onto silica gel and chromatographically purified (silica gel, 0-15% EtOAc/hexanes) to provide 5-bromo-3-chloro-2-ethylquinoxaline (136 mg, 0.50 mmol, 54% yield) as a light-orange solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.04 (1H, d, J=3.1 Hz), 8.02 (1H, d, J=2.3 Hz), 7.60 (1H, t, J=8.0 Hz), 3.20 (2H, q, J=7.4 Hz), 1.44 (3H, t, J=7.4 Hz). m/z (ESI, +ve) 271.0/272.9 (M+H)+.
[Compound]
Name
LDA(Aldrich)
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
238 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

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